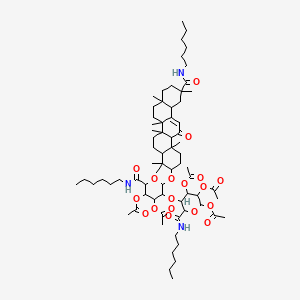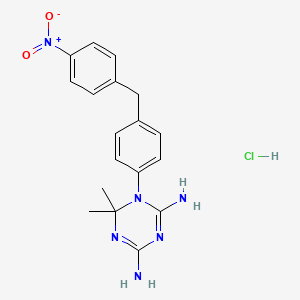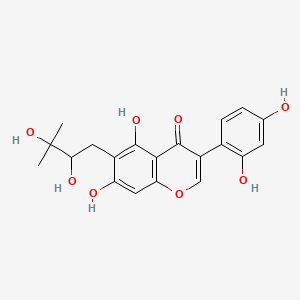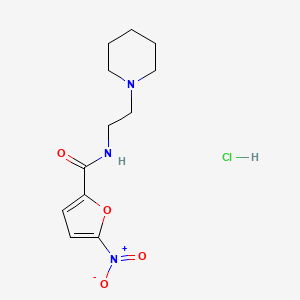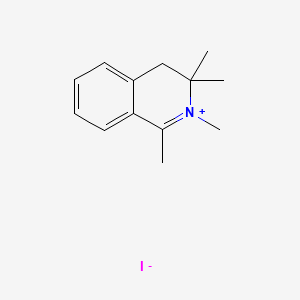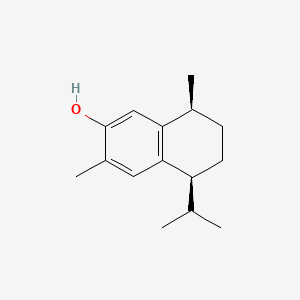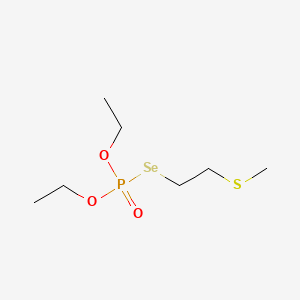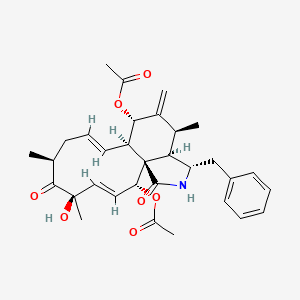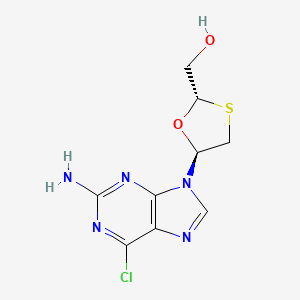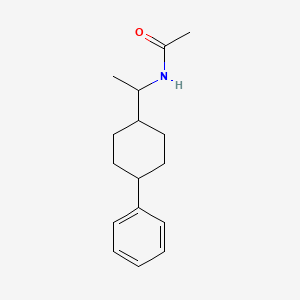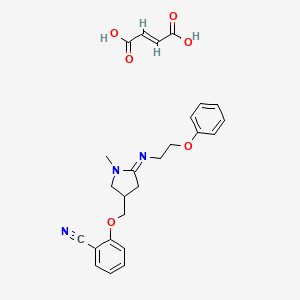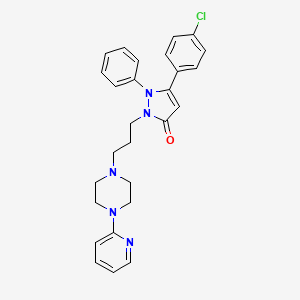
3H-Pyrazol-3-one, 1,2-dihydro-1,5-(4-chlorophenyl)-1-phenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3H-Pyrazol-3-one, 1,2-dihydro-1,5-(4-chlorophenyl)-1-phenyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-” is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted phenylhydrazines and diketones, which undergo cyclization to form the pyrazolone ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound might be investigated for similar activities.
Medicine
In medicine, derivatives of pyrazolones are often explored for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases.
Industry
Industrially, such compounds might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, pyrazolones exert their effects by interacting with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.
Metamizole: A pyrazolone used as an analgesic and antipyretic.
Uniqueness
This compound’s uniqueness might lie in its specific substituents, which could confer distinct biological activities or chemical reactivity compared to other pyrazolones.
Properties
CAS No. |
85674-02-8 |
|---|---|
Molecular Formula |
C27H28ClN5O |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one |
InChI |
InChI=1S/C27H28ClN5O/c28-23-12-10-22(11-13-23)25-21-27(34)32(33(25)24-7-2-1-3-8-24)16-6-15-30-17-19-31(20-18-30)26-9-4-5-14-29-26/h1-5,7-14,21H,6,15-20H2 |
InChI Key |
YLOMNJMCPGGWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


